1-ベンジル-4-ヨード-1H-ピラゾール

概要

説明

1-Benzyl-4-iodo-1H-pyrazole (BIPH) is an organic compound that is widely used in scientific research. It is an aromatic compound with a five-membered ring and a benzyl group attached to the nitrogen atom. BIPH is a versatile synthetic intermediate that is used in various industries, such as pharmaceuticals, agrochemicals, and dyes. BIPH has a wide range of applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and laboratory experiments.

科学的研究の応用

医薬品化学:抗がん剤

1-ベンジル-4-ヨード-1H-ピラゾールは、潜在的な抗がん特性を持つ化合物の合成における前駆体として役立ちます。さまざまな生物学的標的に対する相互作用能力により、新規治療薬の開発が可能になります。 研究者は、この化合物を用いて、細胞増殖に関与する特定の経路を標的にすることにより、がん細胞の増殖を阻害できる誘導体を作り出しています .

農業化学:農薬開発

農業では、1-ベンジル-4-ヨード-1H-ピラゾールの誘導体は、その農薬としての特性について研究されています。これらの化合物は、害虫のライフサイクルを破壊するように設計することができ、作物保護のための標的アプローチを提供します。 ヨードとピラゾール基は、特定の昆虫や菌類に対して選択的な毒性を有する化合物を生成するために特に有用です .

有機合成:ビルディングブロック

この化合物は、有機合成における貴重なビルディングブロックです。さまざまな化学反応を起こして、多様な構造と機能を持つ複雑な分子を形成できます。 その汎用性により、多くの医薬品や農薬に存在するヘテロ環式化合物の合成において不可欠なものとなっています .

材料科学:電子材料

ピラゾール誘導体の電子特性により、材料科学、特に電子材料の開発に適しています。 1-ベンジル-4-ヨード-1H-ピラゾールは、柔軟で軽量な電子デバイスを作成するために不可欠な有機半導体の構成要素となる化合物を合成するために使用できます .

生化学:酵素阻害

研究者は、1-ベンジル-4-ヨード-1H-ピラゾール誘導体を、酵素阻害剤として作用する能力について研究しています。 これらの化合物は、酵素の活性部位に結合することにより、生化学的経路を調節することができます。これは、酵素活性に影響を与えるさまざまな疾患の治療において非常に重要です .

分析化学:クロマトグラフィー標準

分析化学では、1-ベンジル-4-ヨード-1H-ピラゾールは、その独特の化学的特性により、クロマトグラフィー分析の標準として使用できます。 機器の校正に役立ち、他の物質の検出と定量に使用される分析方法の精度を保証します .

Safety and Hazards

1-Benzyl-4-iodo-1H-pyrazole is considered hazardous. It causes skin irritation and serious eye damage. It may also cause respiratory irritation . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

作用機序

Target of Action

It’s known that the compound can potentially interact with the respiratory system .

Mode of Action

It’s suggested that the compound might be involved in the synthesis of heterobiaryls .

Biochemical Pathways

It’s known that the compound can undergo iodination in the presence of iodine and ammonium hydroxide to yield di-iodo- and tri-iodo-pyrazole .

Pharmacokinetics

The pharmacokinetic properties of 1-Benzyl-4-iodo-1H-pyrazole suggest that it has high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 2.53, indicating its potential to cross biological membranes .

Action Environment

The action of 1-Benzyl-4-iodo-1H-pyrazole can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by storage conditions . It’s recommended to store the compound in a dark place, sealed, and at room temperature .

生化学分析

Biochemical Properties

1-Benzyl-4-iodo-1H-pyrazole plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, facilitating the catalytic processes. For instance, it has been observed to interact with hydrazine derivatives and enaminones, leading to the formation of pyrazole structures . The nature of these interactions involves the activation of the iodine atom, which then participates in the catalytic cycle, enhancing the reaction efficiency.

Cellular Effects

The effects of 1-Benzyl-4-iodo-1H-pyrazole on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of specific enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux . Additionally, it has been observed to affect the expression of genes related to oxidative stress and cellular defense mechanisms .

Molecular Mechanism

At the molecular level, 1-Benzyl-4-iodo-1H-pyrazole exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor in some cases, preventing the normal function of target enzymes . This inhibition can lead to changes in gene expression, particularly those genes involved in metabolic and stress response pathways. The binding interactions are primarily facilitated by the iodine atom, which forms strong bonds with the active sites of enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-4-iodo-1H-pyrazole change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and moisture . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 1-Benzyl-4-iodo-1H-pyrazole vary with different dosages in animal models. At low doses, the compound has been observed to enhance metabolic activity and improve cellular function . At high doses, it can cause toxic effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful .

Metabolic Pathways

1-Benzyl-4-iodo-1H-pyrazole is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and mycocyclosin synthase, influencing the metabolic flux . These interactions can lead to changes in metabolite levels, particularly those related to oxidative stress and energy production .

Transport and Distribution

Within cells and tissues, 1-Benzyl-4-iodo-1H-pyrazole is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues . The distribution of the compound is influenced by its chemical properties, including its lipophilicity and molecular weight .

Subcellular Localization

The subcellular localization of 1-Benzyl-4-iodo-1H-pyrazole is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy in biochemical reactions .

特性

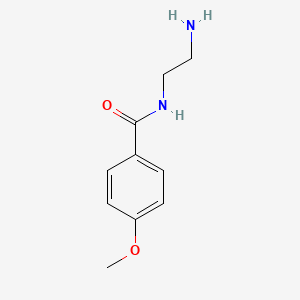

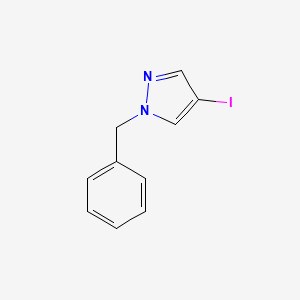

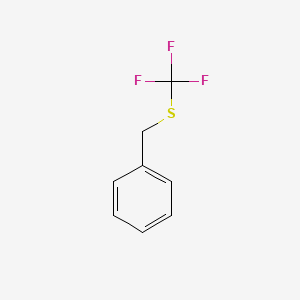

IUPAC Name |

1-benzyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-6-12-13(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEYRBGIYMWFPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80396514 | |

| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50877-42-4 | |

| Record name | 4-Iodo-1-(phenylmethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50877-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80396514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-4-iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1,1'-Biphenyl]-4-ylpiperidine](/img/structure/B1275509.png)